molecular formula C9H11ClFN B6159295 2-(4-chloro-3-fluorophenyl)propan-2-amine CAS No. 1314661-27-2

2-(4-chloro-3-fluorophenyl)propan-2-amine

Cat. No.: B6159295
CAS No.: 1314661-27-2
M. Wt: 187.6
InChI Key:
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Description

2-(4-Chloro-3-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3-fluorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Final Product: The intermediate is then purified and converted into the final product, this compound, through further chemical reactions and purification steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as catalytic hydrogenation and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-fluorophenyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted phenylpropanamines.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 2-(4-Chloro-3-fluorophenyl)ethanamine
  • 2-(4-Chloro-3-fluorophenyl)butan-2-amine
  • 2-(4-Chloro-3-fluorophenyl)propan-1-amine

Uniqueness: 2-(4-Chloro-3-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and selectivity in various chemical and biological contexts.

Properties

CAS No.

1314661-27-2

Molecular Formula

C9H11ClFN

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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